Introduction: The Significance of (1S)-1-(3-chlorophenyl)propan-1-ol
Introduction: The Significance of (1S)-1-(3-chlorophenyl)propan-1-ol
An In-Depth Technical Guide to the Structural Characterization of (1S)-1-(3-chlorophenyl)propan-1-ol
(1S)-1-(3-chlorophenyl)propan-1-ol is a chiral secondary alcohol of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial chiral building block for the synthesis of various pharmacologically active molecules. The precise three-dimensional arrangement of its substituents—specifically the (S)-configuration at the C1 stereocenter—is often critical for biological activity and efficacy. Different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[1] Therefore, rigorous and unambiguous structural characterization is not merely a procedural step but a foundational requirement for quality control, regulatory compliance, and ensuring the safety and effectiveness of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, structure, and enantiomeric purity of (1S)-1-(3-chlorophenyl)propan-1-ol. We will delve into the causality behind experimental choices, present validated protocols, and interpret the expected data, offering a holistic framework for its complete structural elucidation.
Molecular Structure and Key Features
Before proceeding to analytical techniques, it is essential to understand the molecule's structural features.
Caption: Structure of (1S)-1-(3-chlorophenyl)propan-1-ol with the chiral center at C1 indicated.
The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group (C1). Its structure comprises a propyl chain, a hydroxyl group, and a 3-chlorophenyl ring attached to this stereocenter. Each analytical technique discussed will target these specific structural components to build a complete and verified picture of the molecule.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atom connectivity and spatial relationships.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: ¹H NMR confirms the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. For (1S)-1-(3-chlorophenyl)propan-1-ol, we expect to see distinct signals for the aromatic protons, the carbinol proton (CH-OH), the methylene protons (-CH₂-), the methyl protons (-CH₃), and the hydroxyl proton (-OH). The chemical shifts and splitting patterns are highly diagnostic.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals.
Data Interpretation & Expected Results:
The analysis of the ¹H NMR spectrum relies on chemical shift (δ), integration, and spin-spin coupling (multiplicity).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| Aromatic (Ar-H) | 7.20 - 7.40 | 4H | Multiplet (m) | Protons on the chlorophenyl ring are deshielded. The substitution pattern leads to a complex multiplet.[3] |
| Carbinol (CH-OH) | ~4.65 | 1H | Triplet (t) | This proton is adjacent to a -CH₂- group (n=2, n+1=3). It is deshielded by both the aromatic ring and the oxygen atom.[3] |
| Hydroxyl (OH ) | 1.8 - 2.5 (variable) | 1H | Broad Singlet (s) | The chemical shift is variable and concentration-dependent. Rapid chemical exchange with trace water or other alcohol molecules often leads to a broad signal with no observable coupling.[2] |
| Methylene (-CH₂ -) | ~1.80 | 2H | Multiplet (m) or Sextet | These protons are coupled to both the CH-OH proton (1H) and the -CH₃ protons (3H), resulting in a complex pattern. |
| Methyl (-CH₃ ) | ~0.90 | 3H | Triplet (t) | This methyl group is adjacent to a -CH₂- group (n=2, n+1=3), resulting in a triplet.[2] |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, providing a "carbon count" that must match the molecular formula.[4] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation & Expected Results:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-Cl) | ~135 | The carbon atom directly attached to chlorine is deshielded. |
| Aromatic (Quaternary, C-CHOH) | ~145 | The ipso-carbon attached to the propanol side chain. |
| Aromatic (CH) | 125 - 130 | Aromatic CH carbons appear in this characteristic region.[6] |
| Carbinol (C H-OH) | ~75 | The carbon atom bonded to the electronegative oxygen is significantly deshielded.[4] |
| Methylene (-C H₂-) | ~32 | Standard aliphatic methylene carbon. |
| Methyl (-C H₃) | ~10 | Standard aliphatic methyl carbon, typically the most upfield signal.[4] |
2D NMR for Unambiguous Assignment
Trustworthiness: While 1D NMR provides substantial data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) serve as a self-validating system. They confirm the assignments made from 1D spectra by revealing direct bonding and coupling relationships.
-
COSY (¹H-¹H Correlation): Shows which protons are coupled to each other. We would expect to see a cross-peak between the -CH₃ triplet and the -CH₂- multiplet, and another between the -CH₂- multiplet and the CH-OH triplet, confirming the propyl chain structure.
-
HSQC (¹H-¹³C Correlation): Maps each proton signal directly to the carbon it is attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
Caption: Workflow for structural confirmation using NMR spectroscopy.
Chapter 2: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the molecular formula. The fragmentation pattern also provides valuable structural clues.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the exact mass measurement to the theoretical mass calculated from the molecular formula (C₉H₁₁ClO).
Data Interpretation & Expected Results:
The molecular weight of C₉H₁₁ClO is 170.64 g/mol . A key feature to look for is the isotopic pattern of chlorine.
| Ion (m/z) | Identity | Expected Relative Abundance | Rationale |
| 171.05 | [M+H]⁺ for ³⁵Cl | 100% | The protonated molecular ion. The exact mass provides high confidence in the elemental composition. |
| 173.05 | [M+H]⁺ for ³⁷Cl | ~33% | The natural abundance of the ³⁷Cl isotope is approximately one-third that of the ³⁵Cl isotope, creating a characteristic M+2 peak.[7] |
| 153.04 | [M+H-H₂O]⁺ | Variable | Loss of a water molecule from the protonated parent ion is a common fragmentation pathway for alcohols. |
| 141.04 | [M-C₂H₅]⁺ | Variable | Cleavage of the ethyl group from the parent molecule. |
Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, prepare a KBr pellet.
-
Instrument: An FTIR spectrometer with an ATR accessory.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis: Collect a background spectrum first, then the sample spectrum. The instrument software will generate a transmittance or absorbance spectrum. Identify characteristic absorption bands.
Data Interpretation & Expected Results:
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) | The broadness of the peak is due to hydrogen bonding, a hallmark of alcohols.[8][9] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic stretching frequency for hydrogens attached to an aromatic ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Characteristic stretching for the propyl side chain. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the chlorophenyl ring. |
| ~1100 | C-O Stretch | Secondary Alcohol | The C-O bond stretch in the C-OH group. |
| 800 - 600 | C-Cl Stretch | Aryl Halide | The C-Cl bond vibration appears in the fingerprint region. |
Chapter 4: Chiral High-Performance Liquid Chromatography (HPLC)
Authoritative Grounding: The final and most critical step for a chiral molecule is to confirm its enantiomeric purity. Chiral HPLC is the gold standard for separating enantiomers and quantifying the amount of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times.[1]
Experimental Protocol: Chiral HPLC
-
System: An HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate), is highly effective for separating this class of compounds.[1][11] (e.g., Chiralpak® IA or similar).
-
Mobile Phase: A mixture of a non-polar alkane and an alcohol modifier. A typical starting point is n-Hexane:Isopropanol (90:10 v/v). The exact ratio may require optimization to achieve baseline separation.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, where the chlorophenyl ring absorbs strongly.
-
Sample Preparation:
-
Racemic Standard: Dissolve a sample of racemic 1-(3-chlorophenyl)propan-1-ol in the mobile phase (~0.1 mg/mL). This is essential to determine the retention times of both the (R) and (S) enantiomers.
-
Sample Analysis: Prepare the (1S)-1-(3-chlorophenyl)propan-1-ol sample at the same concentration.
-
-
Analysis: Inject the racemic standard to establish the separation method. Then, inject the sample to determine its enantiomeric purity. Enantiomeric excess (% ee) is calculated as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
Data Interpretation & Expected Results:
A successful chiral separation will show two distinct peaks in the chromatogram for the racemic standard. The chromatogram of a highly pure (1S)-1-(3-chlorophenyl)propan-1-ol sample should show one major peak corresponding to the (S)-enantiomer and, ideally, a very small or non-existent peak at the retention time of the (R)-enantiomer. For pharmaceutical applications, an enantiomeric excess of >99% is typically required.
Caption: Workflow for determining enantiomeric purity using Chiral HPLC.
Conclusion
The structural characterization of (1S)-1-(3-chlorophenyl)propan-1-ol is a multi-faceted process that relies on the synergistic application of several core analytical techniques. NMR spectroscopy establishes the molecular framework, mass spectrometry confirms the molecular weight and formula, and FTIR spectroscopy identifies key functional groups. Finally, chiral HPLC provides the definitive confirmation of enantiomeric identity and purity. By following these validated protocols and understanding the principles behind the data, researchers and drug developers can ensure the quality, consistency, and safety of this vital chiral intermediate.
References
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
PubChem. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. [Link]
-
Doc Brown's Advanced Organic Chemistry. H-1 proton nmr spectrum of propan-1-ol. [Link]
-
University of Regensburg. 13C NMR of 1-Propanol. [Link]
-
NIST WebBook. 1-Propanol, 3-chloro-. [Link]
-
PubChem. 3'-Chloropropiophenone. [Link]
-
SpectraBase. 1-(3-Chlorophenyl)propane-1,2-dione. [Link]
-
ChemWhat. 3-Chlorophenyl-1-propanol CAS#: 22991-03-3. [Link]
-
ResearchGate. 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... [Link]
- Google Patents. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
NIST WebBook. 1-Propanol. [Link]
-
PMC. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]
-
Journal of the American Chemical Society. Determination of the absolute configuration of a secondary hydroxy group in a chiral secondary alcohol.... [Link]
-
Macherey-Nagel. chiral columns . [Link]
-
MDPI. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
University of Groningen. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
Tehnologica Acta. SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mdpi.com [mdpi.com]
- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1-Propanol [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
